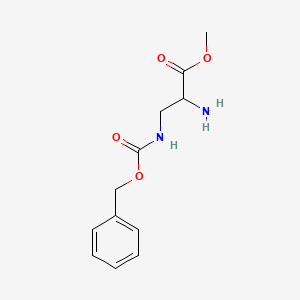![molecular formula C42H78O3 B8063618 [S,(+)]-3-O-Benzyl-1-O,2-O-dihexadecyl-D-glycerol](/img/structure/B8063618.png)
[S,(+)]-3-O-Benzyl-1-O,2-O-dihexadecyl-D-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[S,(+)]-3-O-Benzyl-1-O,2-O-dihexadecyl-D-glycerol is a synthetic compound that belongs to the class of glycerol derivatives It is characterized by the presence of benzyl and hexadecyl groups attached to the glycerol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [S,(+)]-3-O-Benzyl-1-O,2-O-dihexadecyl-D-glycerol typically involves the protection of the hydroxyl groups of glycerol, followed by selective benzylation and hexadecylation. The general synthetic route can be summarized as follows:
Protection of Glycerol: The hydroxyl groups of glycerol are protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or benzyl groups.
Selective Benzylation: The protected glycerol is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Hexadecylation: The benzylated intermediate is further reacted with hexadecyl bromide under similar conditions to introduce the hexadecyl groups.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[S,(+)]-3-O-Benzyl-1-O,2-O-dihexadecyl-D-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove benzyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiolates to replace the benzyl or hexadecyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium azide, thiolates, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: De-benzylated glycerol derivatives.
Substitution: Azide or thiol-substituted glycerol derivatives.
Aplicaciones Científicas De Investigación
[S,(+)]-3-O-Benzyl-1-O,2-O-dihexadecyl-D-glycerol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into lipid-based materials for applications in drug delivery and nanotechnology.
Biology: It can be used in the study of lipid metabolism and membrane biology.
Industry: The compound can be used in the formulation of cosmetics and personal care products due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of [S,(+)]-3-O-Benzyl-1-O,2-O-dihexadecyl-D-glycerol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyl and hexadecyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 1-O-Benzyl-2-O,3-O-dihexadecyl-D-glycerol
- 3-O-Benzyl-1-O,2-O-dioctadecyl-D-glycerol
- 1-O-Benzyl-2-O,3-O-dioctadecyl-D-glycerol
Uniqueness
[S,(+)]-3-O-Benzyl-1-O,2-O-dihexadecyl-D-glycerol is unique due to its specific stereochemistry and the combination of benzyl and hexadecyl groups. This unique structure can impart distinct physicochemical properties, such as solubility and stability, making it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
[(2S)-2,3-dihexadecoxypropoxy]methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36-43-39-42(40-44-38-41-34-30-29-31-35-41)45-37-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31,34-35,42H,3-28,32-33,36-40H2,1-2H3/t42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVZJDJWPQUMSK-WBCKFURZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)OCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](COCC1=CC=CC=C1)OCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;(3R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane](/img/structure/B8063551.png)
![[1-(3,4-Dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+)](/img/structure/B8063554.png)

![1,4-bis(furan-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B8063558.png)

![2-Methyl-2-(methylaminomethyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8063579.png)

![3-[(6-fluoroquinolin-4-yl)amino]-N-[3-(pyridin-4-ylamino)phenyl]benzamide](/img/structure/B8063598.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B8063603.png)
![methyl 5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8063605.png)

![[(2S)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8063620.png)
